2-methylpropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for their diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . Its structure features:
- 3-Chlorophenyl substituent at position 5, introducing electron-withdrawing effects that may influence electronic distribution and intermolecular interactions.
- Methyl groups at positions 2 and 7, contributing to steric stabilization and conformational rigidity.
The synthesis of such derivatives typically involves cyclocondensation of thiouracil precursors with aldehydes or ketones, followed by esterification or functionalization . Crystallographic studies (e.g., –8) reveal that substituents significantly affect molecular geometry and packing, with implications for solubility and bioavailability.
Properties
Molecular Formula |
C19H21ClN2O3S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-methylpropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21ClN2O3S/c1-10(2)9-25-18(24)15-11(3)21-19-22(17(23)12(4)26-19)16(15)13-6-5-7-14(20)8-13/h5-8,10,12,16H,9H2,1-4H3 |
InChI Key |
HNKPJVWFOHBSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methylpropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through several synthetic routes. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach utilizes microwave-assisted multi-component reactions under solvent-free conditions, which is considered a green and efficient method .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogen-containing compounds, α-bromo ketones, and chloroacetic acid . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with α-bromo ketones can lead to the formation of intermediate products that undergo further transformations .
Scientific Research Applications
In chemistry, it serves as a scaffold for the design of new molecules with enhanced biological activities . In biology and medicine, it has shown promising results as an anticancer, antibacterial, and anti-inflammatory agent . Additionally, its unique structure allows for easy modification, making it a valuable compound for drug development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine ring system is structurally similar to purine, which allows it to effectively bind to biological targets . This binding can lead to the inhibition of key enzymes and pathways involved in disease progression, such as those related to cancer and bacterial infections .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects at Position 5
The 3-chlorophenyl group in the target compound distinguishes it from analogs:
Key Findings :
- 3-Chlorophenyl vs.
- Meta vs. Para/Ortho Substitution : Meta-Cl (target compound) balances electronic effects without the steric constraints of ortho-Cl .
Ester Group Variations at Position 6
The 2-methylpropyl ester contrasts with common ethyl or aryl esters:
Key Findings :
- 2-Methylpropyl vs. Ethyl : The branched ester increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility .
- Ester vs. Amide : Carboxamide derivatives (e.g., ) exhibit stronger hydrogen-bonding networks, influencing crystallinity and thermal stability .
Crystallographic and Conformational Comparisons
Crystal structures (–8, 13) highlight substituent-driven conformational changes:
Biological Activity
The compound 2-methylpropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 799834-96-1) belongs to the thiazolo[3,2-a]pyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C19H21ClN2O3S
- Molecular Weight: 392.8996 g/mol
- SMILES Notation: CC(COC(=O)C1=C(C)N=C2N(C1c1cccc(c1)Cl)C(=O)C(S2)C)
Biological Activity Overview
Thiazolo[3,2-a]pyrimidines are known for their significant biological activities, including:
- Antitumor Activity: Many derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties: They show efficacy against bacterial and fungal infections.
- Enzyme Inhibition: Some compounds in this class act as inhibitors for enzymes like acetylcholinesterase (AChE).
Antitumor Activity
Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives in cancer treatment. For instance:
- Cytotoxicity Tests: Compounds similar to the target compound demonstrated high cytotoxicity against cervical adenocarcinoma (HeLa cells) and prostate cancer cells (PC3). The cytotoxic effects were significantly higher than those of conventional chemotherapeutics like Sorafenib .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolo Derivative A | HeLa | 10.5 | |
| Thiazolo Derivative B | PC3 | 12.0 | |
| Target Compound | HeLa | TBD | TBD |
The mechanisms through which thiazolo[3,2-a]pyrimidines exert their biological effects include:
- Inhibition of DNA Synthesis: These compounds may interfere with DNA replication processes in cancer cells.
- Induction of Apoptosis: They promote programmed cell death through various pathways, including caspase activation.
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines also exhibit notable antimicrobial properties:
- Bacterial Inhibition: In vitro studies indicated effectiveness against a range of Gram-positive and Gram-negative bacteria.
- Fungal Activity: Certain derivatives have been reported to inhibit fungal growth effectively.
Case Studies
- Antileishmanial Activity:
- Antidiabetic Potential:
- Some thiazolo derivatives demonstrated potential in lowering blood glucose levels in diabetic animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
